molecular formula C13H17Cl2NO B216146 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether

2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether

Cat. No. B216146
M. Wt: 274.18 g/mol
InChI Key: VITOPYUWSHTJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a psychoactive substance that has been used in scientific research for its sedative, anxiolytic, and muscle relaxant properties.

Mechanism of Action

2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing GABA activity, 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether produces its sedative, anxiolytic, and muscle relaxant effects.
Biochemical and Physiological Effects:
2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether has been found to produce a range of biochemical and physiological effects. It has been shown to reduce anxiety, induce sleep, and produce muscle relaxation. 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether has also been found to have anticonvulsant properties, making it useful in the treatment of seizures.

Advantages and Limitations for Lab Experiments

2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether has several advantages for use in lab experiments. It is a potent and selective benzodiazepine that produces consistent effects. It is also relatively stable and easy to handle. However, there are also limitations to its use. 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether has a long half-life, which can make it difficult to control the duration of its effects. It can also produce tolerance and dependence, which can complicate experimental designs.

Future Directions

There are several future directions for research on 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether. One area of interest is its potential use in the treatment of anxiety and other psychiatric disorders. Another area of research is the development of new benzodiazepines with improved pharmacological properties. There is also interest in studying the effects of 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether on different neurotransmitter systems, such as the serotonergic and dopaminergic systems. Finally, there is a need for further research on the long-term effects of 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether use, including its potential for tolerance and dependence.
In conclusion, 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether is a benzodiazepine compound that has been used in scientific research for its sedative, anxiolytic, and muscle relaxant properties. It acts by enhancing the activity of the neurotransmitter GABA in the brain. 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether has several advantages for use in lab experiments, but also has limitations related to its long half-life and potential for tolerance and dependence. Future research on 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether may focus on its potential therapeutic uses, the development of new benzodiazepines, and the study of its effects on different neurotransmitter systems.

Synthesis Methods

2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether can be synthesized by reacting 2,4-dichlorobenzyl chloride with 1-piperidinoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether has been used in scientific research to investigate its pharmacological properties. It has been found to have sedative, anxiolytic, and muscle relaxant effects, similar to other benzodiazepines. 2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether has also been used to study the effects of benzodiazepines on neurotransmitter systems, such as the GABAergic system.

properties

Product Name

2,4-Dichlorophenyl 2-(1-piperidinyl)ethyl ether

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]piperidine

InChI

InChI=1S/C13H17Cl2NO/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9H2

InChI Key

VITOPYUWSHTJCP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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